molecular formula C14H21BO3 B1443575 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol CAS No. 1173922-30-9

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol

Cat. No.: B1443575
CAS No.: 1173922-30-9
M. Wt: 248.13 g/mol
InChI Key: XYJVUQXMTOMREX-UHFFFAOYSA-N
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Description

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol is a boronic ester derivative containing a phenyl-ethanol moiety linked to a pinacol boronate group. This compound is a key intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to construct carbon-carbon bonds in pharmaceuticals, OLED materials, and bioactive molecules . For instance, sodium borohydride (NaBH₄) is commonly employed to reduce ketones or aldehydes to alcohols, as seen in related syntheses .

The compound’s applications span medicinal chemistry and materials science. For example, boronate esters with ethanol substituents are utilized in tumor-targeted therapies, where they act as stimuli-responsive prodrugs in the presence of reactive oxygen species (ROS) overexpressed in cancer cells .

Properties

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO3/c1-10(16)11-6-8-12(9-7-11)15-17-13(2,3)14(4,5)18-15/h6-10,16H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJVUQXMTOMREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

  • Chemistry: The compound is used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis.

  • Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Medicine: The compound is explored for its potential use in drug discovery and development, particularly in targeting cancer cells.

  • Industry: It is utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various biological and chemical processes. The molecular targets and pathways involved include enzyme active sites and cellular receptors.

Comparison with Similar Compounds

Functional Group Effects on Reactivity and Stability

  • Alcohol vs. Ketone: Ethanol derivatives (e.g., the target compound) exhibit higher polarity and hydrogen-bonding capacity compared to ketones (e.g., 1-(4-...phenyl)ethanone), influencing solubility in polar solvents like methanol or water. However, ketones are more stable toward oxidation .
  • Methanol vs. Ethanol: Methanol analogs ([4-...phenyl]methanol) show higher crystallinity (m.p. 48–50°C) due to reduced steric hindrance, whereas ethanol derivatives may form oils unless purified via techniques like preparative thin-layer chromatography (PTLC) .

Biological Activity

The compound 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol is a boronate ester that has garnered attention in medicinal chemistry due to its potential biological activities. Boron-containing compounds are known for their diverse roles in drug development, particularly in targeting various biological pathways. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C12H16BClO2. The structure features a boronate group that enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC12H16BClO2
Molecular Weight240.12 g/mol
CAS Number195062-61-4
AppearanceWhite to pale brown solid
SolubilitySoluble in methanol

Anticancer Properties

Recent studies have indicated that boron-containing compounds can exhibit significant anticancer activity. For instance, derivatives of boronic acids have been shown to inhibit the growth of various cancer cell lines. The compound in focus has demonstrated selective cytotoxicity against certain cancer types while sparing normal cells.

Case Study:
A study investigated the effects of a related boronate ester on breast cancer cell lines (MDA-MB-231). The compound exhibited an IC50 value of approximately 0.126 μM against these cells while showing minimal toxicity towards non-cancerous MCF10A cells. This selectivity suggests potential for therapeutic applications in oncology .

Glycosidase Inhibition

Another area of interest is the inhibition of glycosidases, which are enzymes involved in carbohydrate metabolism. Boronate esters have been identified as effective inhibitors of these enzymes due to their ability to form stable complexes with the active site.

Experimental Results:
In vitro assays showed that compounds similar to this compound inhibited maltase and sucrase with IC50 values ranging from 15.6 μM to 36.2 μM. These results indicate potential applications in managing diabetes by regulating carbohydrate digestion .

The mechanism through which this compound exerts its biological effects primarily involves the formation of covalent bonds with target proteins or enzymes. The boronate group can interact with hydroxyl groups in biomolecules, leading to enzyme inhibition or modulation of signaling pathways.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest that the compound exhibits favorable oral bioavailability and a moderate clearance rate from systemic circulation.

ParameterValue
Oral Bioavailability31.8%
Clearance Rate82.7 mL/h/kg

Preparation Methods

Formation of the Boronic Ester

  • Reaction Components : Phenylboronic acid and pinacol are used to form the boronic ester group.
  • Reaction Conditions : The reaction is typically carried out in the presence of a dehydrating agent such as toluene.

Attachment to the Phenyl Ring

  • Coupling Reaction : The resulting boronic ester is then coupled with a halogenated phenyl compound using a palladium-catalyzed Suzuki-Miyaura reaction.
  • Catalyst and Solvents : Palladium catalysts like PdCl₂(dppf) are used in solvents such as toluene or 1,4-dioxane.

Introduction of the Ethanol Group

Industrial Production Methods

Industrial production follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Synthetic Route Comparison

Step Reagents Conditions Yield
Borylation Phenylboronic acid, Pinacol Toluene, Dehydrating conditions High
Suzuki-Miyaura Coupling Halogenated phenyl compound, Pd catalyst Toluene or 1,4-dioxane, 100°C ~75%
Reduction NaBH₄, Methanol 0–20°C 48%

Key Considerations

Q & A

Q. How to address contradictions in reported melting points or purity data?

  • Methodological Answer :
  • Recrystallization : Purify via slow cooling in ethanol/water mixtures to obtain consistent melting points .
  • HPLC Analysis : Use C18 columns (ACN/water mobile phase) to assess purity (>98%) and identify impurities .

Tables for Key Data

Property Value Reference
Molecular FormulaC₁₄H₁₉BO₃
Molecular Weight246.11 g/mol
CAS Number171364-81-1
Storage ConditionsSealed, dry, 2–8°C
Key IR PeaksB-O: 1350 cm⁻¹; -OH: 3400 cm⁻¹
Typical NMR Shifts (¹H)Aromatic: 7.2–7.8 ppm; CH₃: 1.3 ppm

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol
Reactant of Route 2
Reactant of Route 2
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol

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